molecular formula C8H12O3 B065479 (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid CAS No. 159849-59-9

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid

Cat. No. B065479
CAS RN: 159849-59-9
M. Wt: 156.18 g/mol
InChI Key: SJKWDXXWJOYAQD-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid, also known as DMDP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a pyranocarboxylic acid derivative that has shown potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In

Mechanism of Action

The mechanism of action of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects
(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a transcription factor involved in inflammation. (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the Akt/mTOR pathway. Additionally, (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has been shown to inhibit the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and influenza A virus.

Advantages and Limitations for Lab Experiments

One advantage of using (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid in lab experiments is its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has been shown to have potent activity against a variety of diseases and conditions, making it a promising candidate for further study. Additionally, the synthesis method for (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has been optimized to produce high yields of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid with high purity, making it easy to obtain for lab experiments.
One limitation of using (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid in lab experiments is its potential toxicity. While (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo. Additionally, the mechanism of action of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid is not fully understood, making it difficult to predict potential side effects.

Future Directions

There are several future directions for the study of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid. One area of research could focus on the development of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on the development of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid as a therapeutic agent for the treatment of cancer, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to determine the potential toxicity of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid in vivo and to optimize the synthesis method for (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid.

Synthesis Methods

The synthesis of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid involves the reaction of 2,4-pentanedione with methyl vinyl ketone in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid. This method has been optimized to produce high yields of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid with high purity.

Scientific Research Applications

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has been extensively studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In vitro studies have shown that (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a transcription factor involved in inflammation. (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the Akt/mTOR pathway. Additionally, (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has been shown to inhibit the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and influenza A virus.

properties

IUPAC Name

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-3-6(2)11-7(4-5)8(9)10/h3,6-7H,4H2,1-2H3,(H,9,10)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWDXXWJOYAQD-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CC(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=C(C[C@@H](O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid

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